Cas no 1004972-49-9 ((6-methylpyridazin-3-yl)methanamine)

(6-Methylpyridazin-3-yl)methanamine is a pyridazine derivative featuring a primary amine functional group attached to the 3-position of the 6-methylpyridazine scaffold. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its pyridazine core offers electron-deficient aromatic character, facilitating nucleophilic substitution reactions, while the methyl group enhances lipophilicity and modulates steric effects. The primary amine group provides a reactive handle for further derivatization, enabling coupling with carboxylic acids, aldehydes, or sulfonyl chlorides. This structural motif is valuable in medicinal chemistry for constructing ligands targeting CNS or enzyme inhibitors. The compound’s stability under standard storage conditions ensures reliable handling in research applications.
(6-methylpyridazin-3-yl)methanamine structure
1004972-49-9 structure
Product Name:(6-methylpyridazin-3-yl)methanamine
CAS No:1004972-49-9
MF:C6H9N3
MW:123.155760526657
MDL:MFCD17015869
CID:1026338
PubChem ID:55284503
Update Time:2025-10-20

(6-methylpyridazin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 1-((6-Methylpyridazin-3-yl))methanamine
    • (6-Methylpyridazin-3-yl)methanamine
    • 1-((6-Methylpyridazin-3-yl))methamine
    • 6-?methyl-3-?Pyridazinemethanamin?e
    • 6-Methyl-3-pyridazinemethanamine
    • ANW-55919
    • CTK8B7010
    • PB19500
    • RP08840
    • SureCN310415
    • 1-((6-Methylpyridazin-3-yl)
    • 3-Aminomethyl-6-methylpyr...
    • 3-AMinoMethyl-6-Methylpyridazine
    • DTXSID60717425
    • F1967-2308
    • SCHEMBL310415
    • 1004972-49-9
    • C-(6-methyl-pyridazin-3-yl)-methylamine
    • 1-(6-Methylpyridazin-3-yl)methanamine
    • CS-0053752
    • AKOS006349073
    • DA-36944
    • W-204373
    • J-501683
    • VEVZZZIAWSOTML-UHFFFAOYSA-N
    • EN300-255687
    • A897426
    • MFCD17015869
    • 3-Pyridazinemethanamine, 6-methyl-
    • (6-methylpyridazin-3-yl)methanamine
    • MDL: MFCD17015869
    • Inchi: 1S/C6H9N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,4,7H2,1H3
    • InChI Key: VEVZZZIAWSOTML-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C(C)N=1)CN

Computed Properties

  • Exact Mass: 123.079647300g/mol
  • Monoisotopic Mass: 123.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 51.8Ų

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(6-methylpyridazin-3-yl)methanamine Suppliers

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(CAS:1004972-49-9)(6-methylpyridazin-3-yl)methanamine
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Additional information on (6-methylpyridazin-3-yl)methanamine

Recent Advances in the Study of (6-methylpyridazin-3-yl)methanamine (CAS: 1004972-49-9) in Chemical Biology and Pharmaceutical Research

The compound (6-methylpyridazin-3-yl)methanamine (CAS: 1004972-49-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its pyridazine core and methyl substituent, has demonstrated promising biological activities, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent studies have explored its potential as a pharmacophore in drug discovery, with particular attention to its role as a building block for novel therapeutic agents.

Structural analysis of (6-methylpyridazin-3-yl)methanamine reveals its unique physicochemical properties, including moderate lipophilicity and the ability to form hydrogen bonds, making it an attractive scaffold for medicinal chemistry applications. The compound's molecular weight of 123.15 g/mol and its balanced partition coefficient (logP) suggest favorable pharmacokinetic properties for drug development. Recent synthetic approaches have focused on optimizing the yield and purity of this compound, with several research groups reporting improved methodologies for its production at scale.

In pharmacological studies, (6-methylpyridazin-3-yl)methanamine has shown notable activity as a modulator of neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a precursor for dopamine receptor ligands, with derivatives exhibiting selective binding to D2-like receptor subtypes. The compound's structural flexibility allows for diverse modifications at the methanamine moiety, enabling the development of compounds with varying receptor affinities and selectivities.

Recent applications in infectious disease research have highlighted the antimicrobial potential of (6-methylpyridazin-3-yl)methanamine derivatives. A research team at the University of Tokyo reported in Antimicrobial Agents and Chemotherapy that certain analogs of this compound displayed inhibitory activity against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve interference with bacterial cell wall synthesis, though further studies are needed to fully elucidate the molecular targets.

In the field of neurodegenerative disease research, (6-methylpyridazin-3-yl)methanamine has been investigated as a potential neuroprotective agent. A 2024 study in Neuropharmacology demonstrated that specific derivatives could attenuate oxidative stress in neuronal cell cultures, suggesting possible applications in Alzheimer's and Parkinson's disease therapeutics. The compound's ability to cross the blood-brain barrier, as confirmed by in vivo studies in rodent models, enhances its potential as a CNS-active drug candidate.

The safety profile of (6-methylpyridazin-3-yl)methanamine has been evaluated in preliminary toxicological studies. While the parent compound shows acceptable acute toxicity parameters (LD50 > 500 mg/kg in rodents), researchers emphasize the need for comprehensive safety assessments of its derivatives, particularly those intended for chronic administration. Recent advances in computational toxicology have enabled more accurate prediction of potential adverse effects, aiding in the design of safer analogs.

Future research directions for (6-methylpyridazin-3-yl)methanamine include exploration of its potential in combination therapies and targeted drug delivery systems. The compound's chemical handle (the primary amine group) makes it particularly amenable to conjugation with various drug carriers and targeting moieties. Additionally, ongoing structure-activity relationship studies aim to identify the optimal substitutions for maximizing therapeutic efficacy while minimizing off-target effects.

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Amadis Chemical Company Limited
(CAS:1004972-49-9)(6-methylpyridazin-3-yl)methanamine
A897426
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):174.0/243.0/347.0/1042.0/1737.0
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